molecular formula C9H8FN3S B2631452 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine CAS No. 1343928-91-5

5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine

Cat. No.: B2631452
CAS No.: 1343928-91-5
M. Wt: 209.24
InChI Key: FBCAMSDLCIXBKP-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenylmethyl group and an amine group

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for “5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine” is not available, similar compounds are considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-3-amine
  • 5-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-3-amine
  • 5-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-3-amine

Uniqueness

5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)5-8-12-9(11)13-14-8/h1-4H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCAMSDLCIXBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NS2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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